molecular formula C16H16N2O4 B231581 Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate

Cat. No. B231581
M. Wt: 300.31 g/mol
InChI Key: IIQPBZQIXCZJMT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate, also known as JNJ-7706621, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have antitumor effects in preclinical studies.

Mechanism of Action

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is a potent inhibitor of CDKs 1, 2, and 4. CDKs are serine/threonine kinases that play a critical role in the regulation of the cell cycle. They are activated by binding to cyclins, which are proteins that are synthesized and degraded in a cell cycle-dependent manner. CDKs phosphorylate a variety of substrates, including proteins involved in DNA replication and cell division. Inhibition of CDKs by Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on CDKs, Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to inhibit other kinases, including glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of cell growth and differentiation. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.

Advantages and Limitations for Lab Experiments

One of the primary advantages of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate for lab experiments is its potency and specificity. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is a highly selective inhibitor of CDKs, and it has been shown to have antitumor activity in preclinical studies. However, one of the limitations of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is its solubility. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is poorly soluble in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several potential future directions for research on Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate. One area of research is the development of more potent and selective CDK inhibitors. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to have antitumor activity in preclinical studies, but its efficacy in clinical trials has been limited by toxicity and lack of efficacy. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to have synergistic effects with other anticancer agents, and combination therapies may be more effective than single-agent therapies. Finally, Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate may have potential applications in other areas of research, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

The synthesis of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate involves the reaction of benzyl 2-bromoacetate with 1,2,3,5,6,7-hexahydro-6-indolizinone in the presence of potassium carbonate. The resulting intermediate is then reacted with ethyl carbamate to yield Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate. The overall yield of this synthesis is around 30%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of oncology. CDKs are important regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to inhibit CDKs 1, 2, and 4, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has demonstrated antitumor activity in a variety of cancer models, including breast, lung, and colon cancer.

properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

benzyl N-[(6S)-1,5-dioxo-2,3,6,7-tetrahydroindolizin-6-yl]carbamate

InChI

InChI=1S/C16H16N2O4/c19-14-8-9-18-13(14)7-6-12(15(18)20)17-16(21)22-10-11-4-2-1-3-5-11/h1-5,7,12H,6,8-10H2,(H,17,21)/t12-/m0/s1

InChI Key

IIQPBZQIXCZJMT-LBPRGKRZSA-N

Isomeric SMILES

C1CN2C(=CC[C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

SMILES

C1CN2C(=CCC(C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

Canonical SMILES

C1CN2C(=CCC(C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.